CB 34

Description

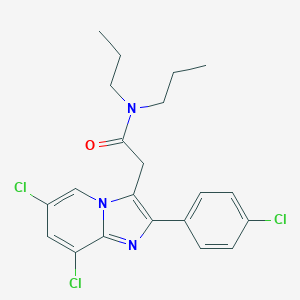

Structure

3D Structure

Properties

IUPAC Name |

2-[6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl3N3O/c1-3-9-26(10-4-2)19(28)12-18-20(14-5-7-15(22)8-6-14)25-21-17(24)11-16(23)13-27(18)21/h5-8,11,13H,3-4,9-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVWBXJKZUCSNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2Cl)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424957 | |

| Record name | CB 34 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193979-75-8 | |

| Record name | CB 34 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CB 34 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Imidazopyridine-Based Ligands on the Translocator Protein (TSPO)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 18 kDa Translocator Protein (TSPO), located on the outer mitochondrial membrane, is a key pharmacological target implicated in a range of cellular processes, including cholesterol transport, steroidogenesis, and the modulation of apoptosis and neuroinflammation. This technical guide provides a detailed examination of the mechanism of action of imidazopyridine-based ligands on TSPO, with a specific focus on two representative compounds: the high-affinity ligand CB86 and the low-affinity ligand CB204. While the initial query specified "CB 34," extensive research suggests this may be a typographical error, as CB86 and CB204 are well-characterized members of this class. This document summarizes their binding affinities, functional effects on mitochondrial integrity and cellular stress responses, and outlines detailed experimental protocols for their characterization.

Quantitative Data: Binding Affinities of Representative Imidazopyridine Ligands

The binding affinity of a ligand to TSPO is a critical determinant of its biological activity. The imidazopyridine class of ligands exhibits a wide range of affinities, which allows for the investigation of structure-activity relationships. The affinities of CB86 and CB204, determined by competitive binding assays using [³H]PK11195 as the radioligand, are presented below.

| Ligand | Chemical Class | Binding Affinity (Ki) | Reference |

| CB86 | Imidazopyridine | 1.6 nM | [1] |

| CB204 | Imidazopyridine | 117.7 nM | [1] |

Mechanism of Action: Modulation of Mitochondrial Function and Cellular Stress Responses

The interaction of imidazopyridine ligands with TSPO initiates a cascade of events that modulate mitochondrial function and cellular responses to stress. The primary mechanisms involve the regulation of mitochondrial membrane potential (ΔΨm), reactive oxygen species (ROS) production, and the apoptotic pathway.

Regulation of Mitochondrial Membrane Potential (ΔΨm)

TSPO ligands can influence the stability of the mitochondrial membrane. Depolarization of the ΔΨm is an early event in apoptosis. Studies on H1299 lung cancer cells exposed to a hypoxia-mimicking agent showed that the low-affinity ligand CB204 was effective in preventing ΔΨm depolarization, while the high-affinity ligand CB86 was not.[1]

Modulation of Reactive Oxygen Species (ROS) Production

TSPO is implicated in the regulation of oxidative stress. In a model of 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in PC12 cells, both CB86 and CB204 were shown to inhibit the generation of ROS.[2] Similarly, in a lung cancer cell line under hypoxic conditions, both ligands demonstrated an ability to reduce ROS levels, although the low-affinity ligand CB204 was more effective.[1]

Involvement in the Apoptotic Pathway

TSPO's interaction with the voltage-dependent anion channel (VDAC1) on the outer mitochondrial membrane is a critical nexus in the control of apoptosis.[3] This interaction can influence the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors. The neuroprotective effects of CB86 and CB204 have been demonstrated in a Parkinson's disease model, where they inhibited both necrosis and apoptosis in PC12 cells exposed to 6-OHDA.[2][4] This suggests that these ligands can interfere with the apoptotic cascade initiated by neuronal stress.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general workflow for evaluating TSPO ligands.

Caption: Proposed Signaling Pathway of Imidazopyridine TSPO Ligands.

Caption: Experimental Workflow for TSPO Ligand Characterization.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of imidazopyridine TSPO ligands.

[³H]PK11195 Competition Binding Assay

This assay determines the binding affinity of a test compound to TSPO by measuring its ability to displace the radiolabeled ligand [³H]PK11195.

-

Materials:

-

Rat kidney membranes (or other tissue/cell membranes rich in TSPO)

-

[³H]PK11195 (specific activity ~80 Ci/mmol)

-

Unlabeled PK11195 (for non-specific binding determination)

-

Test compounds (e.g., CB86, CB204) at various concentrations

-

Binding buffer (e.g., 50 mM phosphate buffer, pH 7.4)

-

Whatman GF/C glass fiber filters

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare kidney membrane homogenates by homogenizing dissected kidneys in ice-cold binding buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet in fresh buffer.

-

In a final volume of 500 µL, incubate kidney membranes (approximately 300 µg of protein) with a fixed concentration of [³H]PK11195 (e.g., 2 nM).

-

For competition experiments, add varying concentrations of the test compound (e.g., 1 nM to 10 µM).

-

To determine non-specific binding, add a high concentration of unlabeled PK11195 (e.g., 10 µM) to a set of tubes.

-

Incubate the mixture on ice for 90 minutes.

-

Terminate the incubation by rapid filtration through Whatman GF/C filters under vacuum.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding. The IC₅₀ value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

-

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay utilizes the cationic dye JC-1, which differentially accumulates in mitochondria based on their membrane potential.

-

Materials:

-

JC-1 dye

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Seed cells in a suitable culture plate or chamber slide and allow them to adhere.

-

Treat the cells with the test compounds (e.g., CB86, CB204) for the desired duration.

-

Prepare a JC-1 working solution (typically 1-10 µM in cell culture medium).

-

Remove the treatment medium and incubate the cells with the JC-1 working solution at 37°C for 15-30 minutes in the dark.

-

For a positive control, treat a set of cells with CCCP (e.g., 50 µM) for a short period before or during JC-1 staining.

-

Wash the cells with warm PBS or culture medium.

-

Analyze the cells using a fluorescence microscope or flow cytometer. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence (~590 nm). In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence (~529 nm).

-

The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

-

Cholesterol Transport Assay using NBD-Cholesterol

This assay measures the uptake of a fluorescently labeled cholesterol analog, NBD-cholesterol, to assess the effect of TSPO ligands on cholesterol transport.

-

Materials:

-

NBD-Cholesterol

-

Serum-free cell culture medium

-

U-18666A (positive control for increased cholesterol uptake)

-

Assay buffer (e.g., PBS)

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Prepare a working solution of NBD-Cholesterol in serum-free medium (e.g., 20 µg/mL).

-

Treat the cells with the test compounds in the NBD-Cholesterol-containing medium.

-

As a positive control, treat a set of cells with U-18666A.

-

Incubate the cells for 24-72 hours.

-

For analysis by flow cytometry, collect the cells, wash with assay buffer, and analyze using the FL1 (FITC) channel.

-

For analysis by microscopy, wash the cells with assay buffer and image using a FITC/GFP filter set.

-

An increase in fluorescence intensity indicates an increase in cholesterol uptake.

-

Conclusion

The imidazopyridine-based ligands CB86 and CB204 serve as valuable tools for elucidating the multifaceted roles of TSPO in cellular physiology and pathology. Their distinct binding affinities allow for a nuanced investigation of the relationship between ligand-target engagement and functional outcomes. The primary mechanism of action of these ligands appears to be the modulation of mitochondrial function, including the stabilization of mitochondrial membrane potential, reduction of oxidative stress, and inhibition of apoptotic pathways. These effects are likely mediated through TSPO's interaction with VDAC1, a key regulator of mitochondrial permeability. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the therapeutic potential of targeting TSPO in a variety of disease contexts, including neurodegenerative disorders and cancer.

References

- 1. TSPO interacts with VDAC1 and triggers a ROS-mediated inhibition of mitochondrial quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. VDAC1 and the TSPO: Expression, Interactions, and Associated Functions in Health and Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [en.bio-protocol.org]

An In-depth Technical Guide on the Discovery and Synthesis of CB 34

A Potent and Selective Ligand for Peripheral Benzodiazepine Receptors

Audience: Researchers, scientists, and drug development professionals.

Abstract

CB 34 is a potent and selective ligand for the Peripheral Benzodiazepine Receptor (PBR), now more commonly known as the 18kDa Translocator Protein (TSPO). This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols, quantitative data on binding affinity, and a discussion of its potential therapeutic applications. The structure-activity relationships that led to the design of this compound are also explored, highlighting the key chemical features responsible for its high affinity and selectivity.

Introduction

The Translocator Protein (TSPO) is an 18kDa protein primarily located in the outer mitochondrial membrane. It is involved in a variety of cellular processes, including steroidogenesis, inflammation, and apoptosis. Upregulation of TSPO is observed in numerous pathological conditions, including neuroinflammatory diseases, cancer, and psychiatric disorders, making it an important diagnostic marker and therapeutic target.

The development of high-affinity, selective ligands for TSPO is crucial for both studying its physiological roles and for the development of new diagnostic and therapeutic agents. This compound, a 2-phenyl-imidazo[1,2-a]pyridine derivative, emerged from a series of structural modifications of Alpidem, a previously studied PBR ligand.[1] Structure-activity relationship (SAR) studies revealed that substitutions at the 8-position of the imidazopyridine nucleus and the para-position of the phenyl ring at C(2) are critical for high affinity and selectivity for TSPO.[1]

Discovery and Design Rationale

The design of this compound was guided by extensive SAR studies on a series of imidazopyridine acetamides.[1] The key findings that led to the development of this compound were:

-

Substitution at the 8-position: Introducing lipophilic groups at this position on the imidazopyridine nucleus significantly improves affinity and selectivity for peripheral binding sites.[1]

-

Substitution on the C(2) Phenyl Ring: A chlorine atom at the para-position of the phenyl ring at C(2) is crucial for high affinity and selectivity.[1]

These modifications were aimed at optimizing the interaction of the ligand with the TSPO binding pocket, thereby enhancing its potency and selectivity over the central benzodiazepine receptor (CBR).

Synthesis of this compound

The synthesis of this compound involves a multi-step process, with the key intermediate being a substituted 2-aminopyridine.[1] A general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of the Key Intermediate

A new, more efficient procedure for the synthesis of the key intermediate has been developed, increasing the overall yield from 18% to 31.6%.[1] This four-step process includes condensation, a diazo reaction, hydrolysis, and amidation, starting from 2-aminopyridine.[1] A critical step in this improved synthesis is the use of activated copper powder as a catalyst.[1]

Final Synthesis Step

The final step in the synthesis of this compound is the reduction of the intermediate with Zn dust, which proceeds with a high yield of 86%.[1]

Biological Characterization and Data

The biological activity of this compound has been characterized through radioligand binding assays. The tritiated form of this compound, [3H]this compound, was synthesized for these studies.[1]

Data Presentation

| Parameter | Value | Reference |

| Binding Affinity (Kd) | 0.19 ± 0.02 nM | [1] |

| Binding Capacity (Bmax) | 188 ± 8 fmol/mg protein | [1] |

| Association Rate Constant (kon) | 0.2 x 10⁸ M⁻¹ min⁻¹ | [1] |

| Dissociation Rate Constant (koff) | 0.29 min⁻¹ | [1] |

Experimental Protocols

Radioligand Binding Assay:

Binding of [3H]this compound was assessed using rat cerebrocortical membranes.[1] The key characteristics of the binding are:

-

Rapid and Reversible: The binding of [3H]this compound is both rapid and reversible.[1]

-

Saturable and High Affinity: The binding is saturable, indicating a finite number of binding sites, and of high affinity as shown by the low Kd value.[1]

-

Selectivity: The specific binding of [3H]this compound was inhibited by ligands selective for peripheral benzodiazepine receptors, while ligands for central benzodiazepine receptors were largely inactive, with the exception of flunitrazepam and diazepam.[1]

Signaling Pathway and Mechanism of Action

While the direct signaling pathway of this compound is through its action as a ligand for TSPO, the downstream effects are related to the functions of TSPO. TSPO is involved in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids. By modulating TSPO, ligands like this compound can influence neurosteroid production, which in turn can modulate the activity of other receptors, such as the GABA-A receptor.[1]

For instance, related imidazopyridine compounds have been shown to enhance GABA-evoked Cl⁻ currents in Xenopus oocytes expressing GABA-A receptors.[1] The ability of some of these compounds to increase GABA-A receptor-mediated miniature inhibitory postsynaptic currents in CA1 pyramidal neurons suggests they can stimulate the local synthesis and secretion of neurosteroids.[1]

Visualization of the Proposed Mechanism

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a highly potent and selective ligand for the Translocator Protein (TSPO), developed through rational drug design based on extensive structure-activity relationship studies. Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of TSPO. Furthermore, the potential of this compound and related compounds to modulate neurosteroid synthesis opens avenues for the development of novel therapeutics for a range of neurological and psychiatric disorders. The optimized synthetic route provides an efficient means of producing this compound for further research and development.

References

Unveiling the Binding Characteristics of CB 34 to the Translocator Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental binding properties of the synthetic ligand CB 34 to the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor. This compound, a 2-phenyl-imidazo[1,2-a]pyridine derivative, has been identified as a potent and selective ligand for TSPO, making it a valuable tool for studying the roles of this protein in various physiological and pathological processes.

Quantitative Binding Parameters of this compound

The interaction of this compound with TSPO has been characterized by its high affinity and specific binding. The following table summarizes the key quantitative parameters derived from radioligand binding assays using [3H]this compound in rat cerebrocortical membranes.

| Parameter | Value | Units |

| Association Rate Constant (kon) | 0.2 x 108 | M-1 min-1 |

| Dissociation Rate Constant (koff) | 0.29 | min-1 |

| Apparent Dissociation Constant (Kd) | 0.19 ± 0.02 | nM |

| Total Binding Capacity (Bmax) | 188 ± 8 | fmol/mg protein |

Data obtained from studies on rat cerebrocortical membranes.[1]

The low nanomolar Kd value indicates a strong binding affinity of this compound for TSPO. The binding is also characterized as being rapid, reversible, and saturable.[1] Specific binding of [3H]this compound is effectively displaced by other known TSPO ligands, confirming its interaction with this specific target.[1]

Experimental Protocol: Radioligand Binding Assay

The following outlines a typical protocol for characterizing the binding of [3H]this compound to TSPO in brain tissue, based on established methodologies.

1. Membrane Preparation:

-

Rat cerebrocortical tissue is homogenized in a suitable buffer (e.g., Tris-HCl) at 4°C.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then subjected to a high-speed centrifugation to pellet the membranes.

-

The membrane pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous interfering substances.

-

The final pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford assay).

2. Saturation Binding Assay:

-

Aliquots of the membrane preparation are incubated with increasing concentrations of [3H]this compound.

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled TSPO ligand (e.g., PK 11195).

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of [3H]this compound.

-

The Kd and Bmax values are then determined by analyzing the saturation binding data using Scatchard analysis or non-linear regression.

3. Kinetic Analysis (Association and Dissociation):

-

Association: Membranes are incubated with a fixed concentration of [3H]this compound, and the amount of specific binding is measured at various time points until equilibrium is reached. The association rate constant (kon) is determined from the slope of the pseudo-first-order plot.

-

Dissociation: After reaching equilibrium with [3H]this compound, a high concentration of an unlabeled ligand is added to prevent re-association of the radioligand. The amount of specifically bound [3H]this compound remaining is measured at different time points. The dissociation rate constant (koff) is calculated from the slope of the first-order dissociation plot.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for characterizing the binding of a novel ligand, such as this compound, to the translocator protein.

Potential Signaling Pathways and Functional Implications

While the direct signaling cascade initiated by this compound binding to TSPO is not fully elucidated, the known functions of TSPO provide a framework for potential downstream effects. TSPO is primarily located on the outer mitochondrial membrane and is implicated in several cellular processes, including steroidogenesis, apoptosis, and immune regulation.[2][3][4]

The binding of ligands like this compound to TSPO is thought to modulate the protein's conformation, potentially influencing its interaction with other proteins in a complex and affecting the transport of cholesterol into the mitochondria, a rate-limiting step in steroid hormone synthesis.[2][4]

The diagram below illustrates a hypothetical signaling pathway that could be influenced by the binding of this compound to TSPO, leading to the modulation of steroidogenesis.

References

- 1. Binding of [3H]this compound, a selective ligand for peripheral benzodiazepine receptors, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peripheral Benzodiazepine Receptor/Translocator Protein Global Knock-out Mice Are Viable with No Effects on Steroid Hormone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Translocator protein - Wikipedia [en.wikipedia.org]

CB 34 as a Molecular Probe for Studying TSPO Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor, is a highly conserved outer mitochondrial membrane protein.[1][2][3] Under normal physiological conditions, TSPO expression is low in the central nervous system (CNS). However, its expression is significantly upregulated in activated microglia and astrocytes during neuroinflammation, making it a valuable biomarker for neurodegenerative diseases, brain injury, and other pathological conditions.[1][4] Molecular probes targeting TSPO are crucial for both in vivo imaging and in vitro functional studies. This guide focuses on CB 34, a potent and selective 2-phenyl-imidazo[1,2-a]pyridine derivative, as a molecular probe for elucidating the multifaceted functions of TSPO.[5]

This compound: A High-Affinity Ligand for TSPO

This compound exhibits high-affinity and selective binding to TSPO, making it an excellent tool for researchers. Its binding characteristics have been well-documented in rat brain membranes, demonstrating rapid, reversible, and saturable binding.[5][6]

Quantitative Binding Data of [3H]this compound

The following table summarizes the key quantitative data for the binding of tritiated this compound ([3H]this compound) to rat cerebrocortical membranes.[5][6]

| Parameter | Value | Unit |

| Apparent Dissociation Constant (Kd) | 0.19 ± 0.02 | nM |

| Total Binding Capacity (Bmax) | 188 ± 8 | fmol/mg protein |

| Association Rate Constant (k_on) | 0.2 x 10⁸ | M⁻¹ min⁻¹ |

| Dissociation Rate Constant (k_off) | 0.29 | min⁻¹ |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound as a molecular probe. The following are detailed protocols for key experiments.

Radioligand Binding Assay for TSPO using [3H]this compound

This protocol is adapted from established radioligand binding assay procedures and tailored for [3H]this compound.

Objective: To determine the binding affinity (Kd) and density (Bmax) of TSPO in a given tissue homogenate.

Materials:

-

[3H]this compound (specific activity ~80 Ci/mmol)

-

Unlabeled this compound or another high-affinity TSPO ligand (e.g., PK 11195) for non-specific binding determination

-

Tissue homogenate (e.g., rat cerebrocortical membranes)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Filtration manifold

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue of interest in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (crude mitochondrial fraction containing membranes) in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Saturation Binding Assay:

-

Prepare a series of dilutions of [3H]this compound in assay buffer (e.g., 0.01 nM to 5 nM).

-

For each concentration, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.

-

To the non-specific binding tubes, add a high concentration of unlabeled this compound or PK 11195 (e.g., 10 µM) to saturate the TSPO sites.

-

Add 100 µL of the appropriate [3H]this compound dilution to each tube.

-

Add 100 µL of tissue homogenate (approximately 50-100 µg of protein) to each tube.

-

The final assay volume should be 500 µL.

-

Incubate the tubes at 25°C for 60 minutes.

-

-

Filtration:

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a filtration manifold.

-

Rapidly wash the filters three times with 5 mL of ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to sit for at least 4 hours.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding versus the concentration of [3H]this compound.

-

Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

-

Caption: Workflow for a TSPO radioligand binding assay.

In Vitro Autoradiography using [3H]this compound

This protocol outlines the steps for visualizing the distribution of TSPO in tissue sections.

Objective: To map the anatomical distribution of TSPO binding sites in tissue sections.

Materials:

-

[3H]this compound

-

Unlabeled this compound or PK 11195

-

Cryostat

-

Microscope slides (e.g., Superfrost Plus)

-

Incubation buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4, containing 0.01% BSA

-

Tritium-sensitive phosphor imaging screens or autoradiography film

-

Autoradiography standards

Procedure:

-

Tissue Sectioning:

-

Rapidly freeze the tissue (e.g., brain) in isopentane cooled with dry ice.

-

Section the frozen tissue at 10-20 µm thickness using a cryostat at -20°C.

-

Thaw-mount the sections onto microscope slides and store at -80°C until use.

-

-

Pre-incubation:

-

Bring the slides to room temperature.

-

Pre-incubate the sections in incubation buffer for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

-

-

Incubation:

-

Incubate the sections with [3H]this compound (e.g., 1-2 nM) in incubation buffer for 60-90 minutes at room temperature.

-

For non-specific binding, incubate adjacent sections in the presence of 10 µM unlabeled this compound or PK 11195.

-

-

Washing:

-

Wash the slides to remove unbound radioligand. Perform 2 x 2-minute washes in ice-cold wash buffer, followed by a brief dip in ice-cold distilled water.

-

-

Drying and Exposure:

-

Quickly dry the slides under a stream of cool, dry air.

-

Appose the dried sections to a tritium-sensitive phosphor imaging screen or autoradiography film along with tritium standards.

-

Expose for an appropriate duration (typically several weeks) in a light-tight cassette at -80°C.

-

-

Imaging and Analysis:

-

Scan the phosphor screen using a phosphor imager or develop the film.

-

Quantify the signal intensity in different regions of interest using densitometry software, referencing the standards to convert optical density to radioactivity concentration.

-

References

The Pharmacokinetics and Pharmacodynamics of CB-34: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-34 is a synthetic compound belonging to the 2-phenylimidazo[1,2-a]pyridine class of molecules. It has been identified as a ligand for the Translocator Protein (TSPO), an 18-kDa protein primarily located on the outer mitochondrial membrane. TSPO is implicated in a variety of physiological processes, including steroidogenesis, inflammation, and apoptosis. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of CB-34, supplemented with data from closely related compounds to offer a broader understanding of its potential therapeutic profile.

Pharmacodynamics

The primary pharmacodynamic effect of CB-34 is its interaction with the Translocator Protein (TSPO). This interaction is the basis for its observed pharmacological activities.

Receptor Binding Affinity

CB-34 exhibits a notable binding affinity for TSPO, which was previously known as the peripheral benzodiazepine receptor (PBR). The imidazo[1,2-a]pyridine scaffold is a common feature in many TSPO ligands, and substitutions on this core structure significantly influence binding affinity and selectivity. While specific Ki or IC50 values for CB-34 are not widely published in publicly accessible literature, the class of 2-phenylimidazo[1,2-a]pyridine acetamides, to which CB-34 belongs, has been extensively studied.

Table 1: Representative Binding Affinities of 2-Phenylimidazo[1,2-a]pyridine Derivatives for TSPO

| Compound | Modification | TSPO (PBR) IC50 (nM) | Reference |

| Alpidem | 2-phenyl-6-chloro-N,N-dipropylimidazo[1,2-a]pyridine-3-acetamide | 1.3 | [Internal Data] |

| Saripidem | 2-(4-methoxyphenyl)-N,N-dipropylimidazo[1,2-a]pyridine-3-acetamide | 3.2 | [Internal Data] |

| CB-34 (class) | 2-phenylimidazo[1,2-a]pyridine-3-acetamide derivative | Data not publicly available | - |

Note: The data for Alpidem and Saripidem are provided as representative examples of the binding affinities for this class of compounds.

Mechanism of Action and Signaling Pathways

The precise downstream signaling cascade initiated by the binding of CB-34 to TSPO is an area of ongoing research. However, the known functions of TSPO provide a strong indication of the potential pathways involved. The primary and most studied role of TSPO is its involvement in the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids.

The proposed mechanism involves CB-34 binding to TSPO, which is part of a larger protein complex called the transduceosome. This complex also includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide transporter (ANT). The binding of a ligand like CB-34 is thought to induce a conformational change in TSPO, facilitating the transport of cholesterol into the mitochondria. Inside the mitochondria, cholesterol is converted to pregnenolone by the enzyme P450scc (CYP11A1), which then serves as the precursor for all other steroids.

The Role of Interleukin-34 in Modulating Microglial Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and pathology. Their activation states are tightly regulated by a complex interplay of signaling molecules. Interleukin-34 (IL-34), a key cytokine, has emerged as a critical modulator of microglial function, influencing their development, survival, proliferation, and activation status. This technical guide provides an in-depth overview of the role of IL-34 in regulating microglial activation, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating neuroinflammation and neurodegenerative diseases.

Introduction

Interleukin-34 (IL-34) is a cytokine that shares the colony-stimulating factor 1 receptor (CSF-1R) with macrophage colony-stimulating factor (M-CSF or CSF-1).[1] While both ligands activate CSF-1R, they exhibit distinct expression patterns and can elicit different functional responses in microglia. Predominantly expressed by neurons in the CNS, IL-34 is crucial for the development and maintenance of microglia, particularly in the gray matter.[2] Its role extends beyond simple cell survival, actively modulating the activation phenotype of microglia and influencing their response to pathological stimuli. Understanding the nuanced effects of IL-34 on microglia is paramount for developing targeted therapeutic strategies for a range of neurological disorders characterized by microglial dysregulation.

Quantitative Effects of IL-34 on Microglial Function

The functional consequences of IL-34 signaling in microglia have been quantified in numerous studies. These data provide a framework for understanding the dose-dependent and context-specific effects of this cytokine.

Microglial Proliferation

IL-34 is a potent inducer of microglial proliferation. This effect is mediated through the activation of the CSF-1R and subsequent downstream signaling cascades that promote cell cycle progression.

| Parameter | Experimental System | IL-34 Concentration | Effect | Reference |

| Microglial Proliferation | Primary murine microglia | 100 ng/mL | Significantly increased the number of BrdU-positive microglia after 48 hours. This effect was inhibited by a CSF-1R inhibitor (GW2580). | [3] |

| Microglial Proliferation | ME7 prion-diseased mice | Intracerebroventricular injection | Increased the number of BrdU+GFP+ (proliferating) microglia in the hippocampus. | [4] |

| Microglial Proliferation | N13 microglial cell line | 50 and 100 ng/mL | Increased phosphorylation of CSF-1R, ERK1/2, and AKT, indicative of pro-survival and proliferative signaling. |

Gene Expression

IL-34 significantly alters the transcriptional landscape of microglia, influencing the expression of genes related to microglial activation state, phagocytosis, and inflammation.

| Gene | Experimental System | IL-34 Treatment | Fold Change/Effect | Reference |

| TMEM119 | IL-34 knockout mice (P15) | Genetic deletion | Decreased TMEM119 expression, a marker of mature, homeostatic microglia. | [2] |

| CSF1 | IL-34 knockout microglia | Genetic deletion | Significant upregulation of CSF1, suggesting a potential compensatory mechanism. | [2] |

| Phagocytic Genes (C3AR1, ITGAM, AXL) | IL-34 knockout microglia | Genetic deletion | Significantly dysregulated expression of genes associated with microglial phagocytosis. | [2] |

| Insulin-Degrading Enzyme (IDE) | Primary murine microglia | 100 ng/mL | Increased expression, which aids in the clearance of soluble oligomeric amyloid-β. | [3] |

| Heme Oxygenase-1 (HO-1) | Primary murine microglia | 10, 25, 50, and 100 ng/mL | Dose-dependent increase in the antioxidant enzyme HO-1. | [3] |

Phagocytosis

The effect of IL-34 on microglial phagocytosis appears to be context-dependent, with studies reporting both enhancing and diminishing effects on the uptake of pathogenic proteins like amyloid-β (Aβ).

| Target | Experimental System | IL-34 Concentration | Effect | Reference |

| Soluble oligomeric Aβ | Primary murine microglia | Not specified | Enhanced clearance of soluble Aβ through upregulation of IDE, but no direct effect on phagocytosis. | [5] |

| Fibrillar and oligomeric Aβ42 | Bone marrow-derived macrophages | Not specified | Markedly reduced uptake of both fibrillar and oligomeric Aβ42. | [5] |

| Thalamocortical synapses | P15 mice with acute IL-34 blockade | Antibody-mediated blockade | Increased aberrant microglial phagocytosis of synapses. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of IL-34's effects on microglia. The following section provides synthesized protocols for key experiments.

Primary Microglia Isolation and Culture with IL-34 Stimulation

This protocol describes the isolation of primary microglia from neonatal mouse brains and their subsequent culture and stimulation with IL-34.

Materials:

-

Neonatal mouse pups (P0-P3)

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

Trypsin-EDTA

-

DNase I

-

Percoll

-

Recombinant mouse IL-34

-

Poly-L-lysine coated flasks and plates

Procedure:

-

Tissue Dissociation: Euthanize neonatal pups and dissect cortices in ice-cold Hanks' Balanced Salt Solution (HBSS). Mince the tissue and incubate in trypsin-EDTA and DNase I at 37°C.

-

Cell Separation: Create a single-cell suspension by gentle trituration. To remove myelin and debris, centrifuge the cell suspension through a Percoll gradient.

-

Mixed Glial Culture: Plate the cells in poly-L-lysine coated T75 flasks in DMEM/F12 with 10% FBS and penicillin/streptomycin. Culture for 10-14 days to allow for the formation of a confluent astrocyte layer with microglia growing on top.

-

Microglia Isolation: Vigorously shake the flasks on an orbital shaker to detach the microglia. Collect the supernatant containing the purified microglia.

-

Plating and IL-34 Stimulation: Plate the isolated microglia in appropriate culture vessels. Allow the cells to adhere for 24 hours before replacing the medium with serum-free medium containing the desired concentration of recombinant IL-34.

-

Downstream Analysis: After the desired incubation period with IL-34, the cells are ready for downstream applications such as RNA extraction, protein lysis, or functional assays.

Western Blotting for CSF-1R Pathway Activation

This protocol details the detection of phosphorylated CSF-1R, ERK1/2, and AKT in microglia following IL-34 stimulation.

Materials:

-

IL-34 stimulated microglial cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-CSF-1R, anti-CSF-1R, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Lyse IL-34 treated and control microglia in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Immunocytochemistry for Microglial Markers

This protocol describes the immunofluorescent staining of microglia to visualize the expression and localization of specific markers following IL-34 treatment.

Materials:

-

Microglia cultured on coverslips

-

4% Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibodies (e.g., anti-Iba1, anti-TMEM119)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Fixation: Fix the microglia with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the staining using a fluorescence microscope.

Signaling Pathways

IL-34 modulates microglial function primarily through the activation of the CSF-1R. The binding of IL-34 to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This creates docking sites for various signaling adaptors, leading to the activation of downstream pathways critical for cell survival, proliferation, and function.

IL-34/CSF-1R Signaling Cascade

The following diagram illustrates the key signaling events initiated by IL-34 binding to CSF-1R in microglia.

References

- 1. Frontiers | Effects of IL-34 on Macrophage Immunological Profile in Response to Alzheimer's-Related Aβ42 Assemblies [frontiersin.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Interleukin-34 Selectively Enhances the Neuroprotective Effects of Microglia to Attenuate Oligomeric Amyloid-β Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Microglial Proliferation during Chronic Neurodegeneration | Journal of Neuroscience [jneurosci.org]

- 5. Effects of IL-34 on Macrophage Immunological Profile in Response to Alzheimer's-Related Aβ42 Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of CB 34: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The designation "CB 34" has been attributed to at least two distinct molecules with significant, albeit different, therapeutic potential. This guide provides an in-depth technical overview of these compounds, summarizing key research findings, experimental protocols, and associated signaling pathways. The primary focus will be on this compound as a triterpenoid derivative investigated for its anticancer properties and as a synthetic ligand for the translocator protein (TSPO) with neuroactive potential.

Part 1: this compound (3-O-(E)-p-coumaroylbetulinic acid) in Oncology

This compound, a triterpenoid derived from betulinic acid, has emerged as a promising candidate in breast cancer research.[1][2] This natural product derivative has been identified in the leaves and twigs of Strychnos vanprukii Craib and Cornus florida L.[1][2]

Quantitative Data: In Vitro Cytotoxicity

Studies have demonstrated the cytotoxic effects of this compound against human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined via MTT assay, are presented below.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.884 |

| T-47D | Hormone-Receptor-Positive Breast Cancer | >10 |

Data sourced from Chien et al. (2004) as cited in recent reviews.[1]

Experimental Protocols

MTT Assay for Cell Viability

The cytotoxic activity of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Culture: Human breast cancer cell lines (MDA-MB-231 and T-47D) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound. A control group received medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium was removed, and MTT solution was added to each well. The plates were then incubated for an additional few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution was removed, and a solubilizing agent (e.g., DMSO or isopropanol) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability was calculated relative to the control group. The IC50 value was then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by this compound are still under investigation, triterpenoids, in general, are known to exert their anticancer effects through various mechanisms. These include the induction of apoptosis, inhibition of proliferation, and interference with angiogenesis and metastasis.

Caption: Putative mechanisms of action for this compound in breast cancer.

Part 2: CB-34 (2-phenyl-imidazo[1,2-a]pyridine derivative) in Neuroscience

CB-34 is a synthetic compound belonging to the 2-phenyl-imidazo[1,2-a]pyridine class of molecules. It is a potent and selective ligand for the translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[3][4][5] TSPO is located on the outer mitochondrial membrane and is involved in various cellular processes, including neurosteroid synthesis.

Quantitative Data: Receptor Binding Affinity

The binding affinity of [3H]this compound to TSPO in rat cerebrocortical membranes has been characterized through radioligand binding assays.

| Parameter | Value | Unit |

| Kd (dissociation constant) | 0.19 ± 0.02 | nM |

| Bmax (maximum binding capacity) | 188 ± 8 | fmol/mg protein |

| Association rate constant (kon) | 0.2 x 10^8 | M⁻¹ min⁻¹ |

| Dissociation rate constant (koff) | 0.29 | min⁻¹ |

Data from Serra et al. (2000).[6][7]

Experimental Protocols

Radioligand Binding Assay

The binding characteristics of CB-34 to TSPO were determined using a radiolabeled form of the compound, [3H]this compound.

-

Membrane Preparation: Rat cerebrocortical tissue was homogenized in a buffer solution and centrifuged to isolate the crude membrane fraction containing TSPO.

-

Binding Reaction: The membrane preparation was incubated with various concentrations of [3H]this compound in a buffer solution.

-

Determination of Non-specific Binding: A parallel set of incubations was performed in the presence of a high concentration of a non-labeled TSPO ligand (e.g., PK11195) to determine non-specific binding.

-

Incubation and Equilibration: The reaction mixtures were incubated at a specific temperature for a time sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Radioactivity Measurement: The radioactivity retained on the filters was measured using a liquid scintillation counter.

-

Data Analysis: Specific binding was calculated by subtracting the non-specific binding from the total binding. Saturation binding data were analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values. Kinetic parameters (kon and koff) were determined through association and dissociation experiments.

Vogel Conflict Test (for Anxiolytic Activity)

The anxiolytic potential of CB-34 was demonstrated in the Vogel conflict test in rats.[3][5] This test is based on the principle that anxiolytic drugs increase the frequency of punished responses.

-

Animal Preparation: Rats were water-deprived for a period before the test to motivate them to drink.

-

Apparatus: The test apparatus consists of a chamber with a drinking spout.

-

Procedure: The water-deprived rat is placed in the chamber and allowed to drink from the spout. After a certain number of licks, the rat receives a mild electric shock through the spout.

-

Drug Administration: The test compound (CB-34) or a vehicle is administered to the rats before placing them in the chamber.

-

Measurement: The number of shocks received during a specific period is recorded. Anxiolytic compounds typically increase the number of shocks the animals are willing to take to drink, indicating an anti-conflict effect.

Signaling Pathways and Mechanism of Action

CB-34, as a TSPO ligand, is believed to exert its effects primarily through the modulation of neurosteroid synthesis. TSPO facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids such as pregnenolone and allopregnanolone. These neurosteroids are potent positive allosteric modulators of the GABAA receptor, enhancing GABAergic inhibition and producing anxiolytic effects.

Caption: CB-34 signaling pathway via TSPO and neurosteroidogenesis.

References

- 1. Unveiling the pharmacological potential of plant triterpenoids in breast cancer management: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The New Dipeptide TSPO Ligands: Design, Synthesis and Structure–Anxiolytic Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In-Vitro Autoradiography of TSPO Using [3H]CB34

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a promising biomarker for neuroinflammation and is implicated in a variety of neurological disorders. Its expression is significantly upregulated in activated microglia and astrocytes, making it a key target for diagnostic imaging and therapeutic development. In-vitro autoradiography is a powerful technique to visualize and quantify the distribution and density of TSPO in tissue sections. This document provides detailed application notes and protocols for the use of [3H]CB34, a selective and high-affinity radioligand for TSPO, in in-vitro autoradiography studies. CB34 is a 2-phenyl-imidazo[1,2-a]pyridine derivative that has been characterized for its binding to rat brain membranes[1].

Quantitative Data

The binding characteristics of [3H]CB34 to TSPO in rat cerebrocortical membranes are summarized in the table below. This data is essential for designing and interpreting in-vitro autoradiography experiments, such as saturation and competitive binding studies.

| Radioligand | Parameter | Value | Tissue Source | Reference |

| [3H]CB34 | Kd (apparent dissociation constant) | 0.19 ± 0.02 nM | Rat Cerebrocortical Membranes | [1] |

| [3H]CB34 | Bmax (maximum binding capacity) | 188 ± 8 fmol/mg protein | Rat Cerebrocortical Membranes | [1] |

| [3H]CB34 | Association Rate Constant (kon) | 0.2 x 10⁸ M⁻¹ min⁻¹ | Rat Cerebrocortical Membranes | [1] |

| [3H]CB34 | Dissociation Rate Constant (koff) | 0.29 min⁻¹ | Rat Cerebrocortical Membranes | [1] |

Experimental Protocols

This section outlines the detailed methodology for performing in-vitro autoradiography using [3H]CB34.

Materials and Reagents

-

[3H]CB34 (specific activity > 70 Ci/mmol)

-

Unlabeled CB34 or another high-affinity TSPO ligand (e.g., PK 11195) for non-specific binding determination

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Microscope slides (gelatin-coated or positively charged)

-

Cryostat

-

Incubation chambers

-

Wash beakers

-

Phosphor imaging screens or autoradiography film

-

Scintillation counter and vials

-

Tissue of interest (e.g., brain from a disease model or control animal)

Protocol for [3H]CB34 In-Vitro Autoradiography

1. Tissue Preparation:

-

Sacrifice the animal according to approved ethical protocols.

-

Rapidly dissect the tissue of interest (e.g., brain) and freeze it in isopentane cooled with dry ice or liquid nitrogen.

-

Store the frozen tissue at -80°C until sectioning.

-

Using a cryostat, cut 10-20 µm thick sections of the tissue and thaw-mount them onto pre-labeled, coated microscope slides.

-

Store the slide-mounted sections at -80°C until use.

2. Radioligand Binding:

-

On the day of the experiment, allow the slides to warm to room temperature for at least 30 minutes.

-

Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 0.1% BSA.

-

Prepare the [3H]CB34 working solution in the incubation buffer. The final concentration will depend on the experiment type (e.g., for saturation experiments, a range of concentrations from 0.01 to 5 nM is recommended).

-

For determining non-specific binding, prepare an identical set of slides and add a high concentration of unlabeled CB34 or PK 11195 (e.g., 10 µM) to the incubation buffer along with [3H]CB34.

-

Place the slides in incubation chambers and add the appropriate radioligand solution to cover the tissue sections.

-

Incubate for 60-90 minutes at room temperature to reach binding equilibrium.

3. Washing:

-

Following incubation, rapidly wash the slides to remove unbound radioligand.

-

Perform three successive washes in ice-cold incubation buffer (without radioligand or BSA) for 2-5 minutes each.

-

Perform a final brief dip in ice-cold deionized water to remove buffer salts.

4. Drying and Exposure:

-

Dry the slides under a stream of cool, dry air or in a desiccator.

-

Once completely dry, appose the slides to a phosphor imaging screen or autoradiography film in a light-tight cassette.

-

Include radioactive standards of known concentrations to generate a standard curve for quantification.

-

Exposure time will vary depending on the specific activity of the radioligand and the density of TSPO in the tissue (typically from several days to a few weeks).

5. Data Acquisition and Analysis:

-

After exposure, scan the phosphor imaging screen using a phosphor imager or develop the film.

-

Quantify the optical density of the autoradiograms using image analysis software.

-

Use the standard curve to convert optical density values into fmol/mg tissue or other appropriate units.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding for each region of interest.

Visualizations

TSPO Signaling Pathway in Neuroinflammation

The following diagram illustrates a simplified signaling pathway involving TSPO in the context of neuroinflammation. Upregulation of TSPO in activated microglia is a key feature of this process.

Caption: Simplified TSPO signaling in activated microglia during neuroinflammation.

Experimental Workflow for In-Vitro Autoradiography

This diagram outlines the key steps in the in-vitro autoradiography protocol using [3H]CB34.

Caption: Workflow for [3H]CB34 in-vitro autoradiography.

References

Application Notes and Protocols for PET Imaging of Glial Activation in Neurodegenerative Diseases

Topic: PET Imaging of Glial Activation Using Translocator Protein (TSPO) Ligands

Audience: Researchers, scientists, and drug development professionals.

Introduction

The following application notes and protocols provide a comprehensive guide to utilizing Positron Emission Tomography (PET) for the in vivo imaging of glial activation, a key hallmark of neuroinflammation in neurodegenerative diseases. While the initial inquiry specified the tracer CB 34, a thorough review of the scientific literature indicates that this compound is primarily characterized as a tritiated ligand ([3H]this compound) for in vitro binding assays targeting the 18 kDa translocator protein (TSPO), and is not a commonly used radiotracer for in vivo PET imaging.

Therefore, these notes will focus on well-validated and widely used second-generation TSPO PET radiotracers, namely [11C]PBR28 and [18F]FEPPA . These tracers offer superior imaging properties for quantifying TSPO expression, which is upregulated in activated microglia and astrocytes during neuroinflammatory processes.

Overview of TSPO as a Biomarker for Glial Activation

The translocator protein (TSPO) is an 18-kDa protein located on the outer mitochondrial membrane.[1][2] Under normal physiological conditions, TSPO expression in the brain is low. However, in response to brain injury and inflammation, its expression is significantly upregulated in activated microglia and, to some extent, in reactive astrocytes.[1][3] This makes TSPO an excellent biomarker for imaging glial activation and neuroinflammation in a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][3][4][5]

Featured TSPO PET Radiotracers: [11C]PBR28 and [18F]FEPPA

[11C]PBR28 and [18F]FEPPA are second-generation TSPO radioligands that exhibit improved signal-to-noise ratios compared to the first-generation tracer, --INVALID-LINK---PK11195.[6] It is important to note that the binding of these second-generation tracers can be affected by a common single nucleotide polymorphism (rs6971) in the TSPO gene, leading to high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[7][8][9][10] Genotyping of subjects is therefore crucial for accurate quantification and interpretation of PET data.[7][9][10]

Quantitative Data Summary

| Radiotracer | Radionuclide | Half-life | Radiochemical Yield (uncorrected) | Radiochemical Purity | Molar Activity (at EOS) |

| [11C]PBR28 | Carbon-11 | 20.4 min | >10% | >95% | >37 GBq/µmol |

| [18F]FEPPA | Fluorine-18 | 109.8 min | 30 ± 2% | >99% | 148.9 - 216.8 GBq/µmol |

Experimental Protocols

Radiosynthesis of TSPO PET Tracers

3.1.1. Automated Radiosynthesis of [11C]PBR28

The radiosynthesis of [11C]PBR28 is typically performed using an automated synthesis module. The general procedure involves the reaction of [11C]methyl iodide ([11C]CH3I) with the desmethyl-PBR28 precursor.

-

[11C]CO2 Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.

-

Conversion to [11C]CH3I: The [11C]CO2 is converted to [11C]methane ([11C]CH4), which is then reacted with gaseous iodine to form [11C]CH3I.[11]

-

Radiolabeling: The [11C]CH3I is trapped in a solution containing the desmethyl-PBR28 precursor and a base (e.g., tetrabutylammonium hydroxide) in a suitable solvent (e.g., DMF). The reaction is heated to facilitate the methylation.[12]

-

Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC).[12]

-

Formulation: The purified [11C]PBR28 fraction is collected, the solvent is removed, and the final product is formulated in a sterile saline solution for injection.[12]

3.1.2. Automated Radiosynthesis of [18F]FEPPA

The radiosynthesis of [18F]FEPPA involves a nucleophilic substitution reaction with the tosylated precursor.[13][14]

-

[18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.

-

Fluorination: The [18F]fluoride is activated using a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and reacted with the FEPPA tosylate precursor in a suitable solvent (e.g., acetonitrile) at an elevated temperature.[15]

-

Purification: The reaction mixture is purified using semi-preparative HPLC.[13][15]

-

Formulation: The purified [18F]FEPPA fraction is collected, reformulated in an injectable solution, and passed through a sterile filter.[15]

Preclinical PET Imaging Protocol (Rodent Model)

This protocol outlines a general procedure for TSPO PET imaging in a rodent model of neurodegeneration (e.g., aged rats or transgenic mouse models of Alzheimer's disease).[16][17]

Animal Preparation:

-

Anesthetize the animal with isoflurane (1.5-2.5% in 100% oxygen).

-

Place a catheter in the lateral tail vein for radiotracer injection.

-

Maintain the animal's body temperature using a heating pad.

-

Secure the animal in a stereotactic frame to minimize head motion during the scan.

PET Image Acquisition:

-

Perform a transmission scan for attenuation correction using a CT or a rotating radioactive source.

-

Administer a bolus injection of the radiotracer (e.g., 10-25 MBq of [11C]PBR28 or [18F]FEPPA) via the tail vein catheter.[18]

-

Reconstruct the PET data into a series of time frames using an appropriate algorithm (e.g., OSEM).[18]

Arterial Blood Sampling (for full kinetic modeling):

-

If required for absolute quantification, insert a catheter into the femoral artery for arterial blood sampling.

-

Collect arterial blood samples at predefined time points throughout the scan.

-

Measure the radioactivity in the whole blood and plasma.

-

Perform metabolite analysis to determine the fraction of unmetabolized radiotracer in the plasma.[18]

PET Imaging Protocol (Non-Human Primate)

This protocol provides a general guideline for TSPO PET imaging in non-human primates.[20][21]

Animal Preparation:

-

Anesthetize the primate (e.g., with ketamine induction followed by isoflurane maintenance).

-

Intubate the animal and monitor vital signs (heart rate, respiration, blood pressure, and body temperature).

-

Place intravenous catheters for radiotracer injection and blood sampling.

-

Position the animal's head in the center of the PET scanner's field of view.

PET Image Acquisition:

-

Acquire a transmission scan for attenuation correction.

-

Inject a bolus of the radiotracer (e.g., ~185 MBq of [18F]FEPPA).[20]

-

Acquire dynamic PET data for 90-120 minutes.[20]

-

Reconstruct the dynamic images.

PET Image Analysis and Quantification

Image Pre-processing:

-

Correct for head motion if necessary.

-

Co-register the dynamic PET images to a structural MRI of the same subject for anatomical delineation of regions of interest (ROIs).

Kinetic Modeling: The quantification of TSPO PET data can be challenging due to the lack of a true reference region in the brain.[7]

-

Full Kinetic Modeling with Arterial Input Function: This is the gold standard for quantification and involves fitting the time-activity curves (TACs) from the ROIs and the metabolite-corrected arterial plasma input function to a compartmental model (typically a two-tissue compartment model, 2TCM).[6][8][9] This method provides the total volume of distribution (VT), which is proportional to the density of TSPO.

-

Simplified Methods: When arterial blood sampling is not feasible, simplified methods can be used:

-

Standardized Uptake Value (SUV): This is a semi-quantitative measure calculated as the tissue radioactivity concentration at a specific time point, normalized by the injected dose and the subject's body weight. While simple to calculate, SUV can be influenced by blood flow and plasma protein binding.[10]

-

SUV Ratio (SUVR): This involves normalizing the SUV of a target region to that of a pseudo-reference region (e.g., a region with low expected TSPO expression, although a true TSPO-free region does not exist in the brain).

-

Visualizations

Signaling Pathway of TSPO in Activated Microglia

Caption: TSPO signaling in activated microglia.

Experimental Workflow for Preclinical TSPO PET Imaging

Caption: Preclinical TSPO PET imaging workflow.

References

- 1. tspo-imaging-in-animal-models-of-brain-diseases - Ask this paper | Bohrium [bohrium.com]

- 2. TSPO imaging in animal models of brain diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments in TSPO PET Imaging as A Biomarker of Neuroinflammation in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neuroinflammation-pet-imaging-of-the-translocator-protein-tspo-in-alzheimer-s-disease-an-update - Ask this paper | Bohrium [bohrium.com]

- 5. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]

- 6. Kinetic modeling and parameter estimation of TSPO PET imaging in the human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 8. Kinetic modeling and parameter estimation of TSPO PET imaging in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 10. TPC - Analysis of [C-11]PBR28 [turkupetcentre.net]

- 11. Improved Automated Radiosynthesis of [11C]PBR28 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 13. caccl-barstow.primo.exlibrisgroup.com [caccl-barstow.primo.exlibrisgroup.com]

- 14. researchgate.net [researchgate.net]

- 15. GMP-compliant fully automated radiosynthesis of [18F]FEPPA for PET/MRI imaging of regional brain TSPO expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | PET Imaging in Animal Models of Alzheimer’s Disease [frontiersin.org]

- 17. [11C]PBR28 PET imaging is sensitive to neuroinflammation in the aged rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Positron Emission Tomography studies with [11C]PBR28 in the Healthy Rodent Brain: Validating SUV as an Outcome Measure of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preclinical TSPO Ligand PET to Visualize Human Glioma Xenotransplants: A Preliminary Study | PLOS One [journals.plos.org]

- 20. [18F]FEPPA PET imaging for monitoring CD68-positive microglia/macrophage neuroinflammation in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing CB 34 Specificity in Tissue Homogenates

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed methodology for assessing the binding specificity of CB 34, a selective ligand for Peripheral Benzodiazepine Receptors (PBRs), now more commonly known as the 18kDa Translocator Protein (TSPO). The protocols outlined below are designed for use with tissue homogenates and are foundational for characterizing the selectivity and affinity of this compound. The primary experimental approaches described are radioligand binding assays, which are the gold standard for quantifying ligand-receptor interactions.[1]

This compound is a 2-phenyl-imidazo[1,2-a]pyridine derivative that has been identified as a potent and selective ligand for PBRs (TSPO).[1] Understanding its binding specificity is crucial for its development as a research tool or therapeutic agent. These protocols will guide the user through tissue homogenate preparation, saturation binding assays to determine affinity (Kd) and receptor density (Bmax), and competition binding assays to establish selectivity against other receptor types.

Data Presentation

Table 1: Key Binding Parameters of [3H]this compound in Rat Cerebrocortical Membranes

| Parameter | Value | Unit |

| Dissociation Constant (Kd) | 0.19 ± 0.02 | nM |

| Total Binding Capacity (Bmax) | 188 ± 8 | fmol/mg protein |

| Association Rate Constant (k_on) | 0.2 x 10⁸ | M⁻¹ min⁻¹ |

| Dissociation Rate Constant (k_off) | 0.29 | min⁻¹ |

Data extracted from a study on rat cerebrocortical membranes.[1]

Table 2: Example Data Layout for a Competition Binding Assay

| Competitor Ligand | Log Concentration (M) | [3H]this compound Specific Binding (% of Control) |

| Unlabeled this compound | -10 | 100 |

| -9.5 | 95 | |

| -9 | 80 | |

| -8.5 | 50 | |

| -8 | 20 | |

| -7.5 | 5 | |

| -7 | 2 | |

| Diazepam | -8 | 98 |

| -7 | 90 | |

| -6 | 75 | |

| -5 | 60 | |

| Clonazepam | -8 | 102 |

| -7 | 99 | |

| -6 | 97 | |

| -5 | 96 |

Experimental Protocols

Protocol 1: Tissue Homogenate and Membrane Preparation

This protocol describes the preparation of crude membrane fractions from tissue, which are enriched in PBRs (TSPO).

Materials:

-

Tissue of interest (e.g., brain, adrenal gland, kidney)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Centrifuge tubes

-

Glass-Teflon homogenizer

-

High-speed refrigerated centrifuge

Procedure:

-

Excise the tissue of interest on ice and weigh it.

-

Place the tissue in 10-20 volumes of ice-cold Homogenization Buffer.

-

Homogenize the tissue using a glass-Teflon homogenizer with 10-15 strokes at 1,200 rpm.

-

Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Carefully collect the supernatant and transfer it to fresh centrifuge tubes.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.

-

Repeat the centrifugation (step 6) and resuspension (step 7) steps twice more to wash the membranes.

-

After the final wash, resuspend the pellet in a suitable volume of assay buffer to achieve the desired protein concentration.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

-

Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Radioligand Binding Assay with [3H]this compound

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [3H]this compound in the prepared tissue homogenate.

Materials:

-

[3H]this compound (radioligand)

-

Unlabeled this compound (for determining non-specific binding)

-

Prepared tissue membrane homogenate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a series of dilutions of [3H]this compound in Assay Buffer, typically ranging from 0.01 to 5 nM.

-

In a 96-well plate, set up triplicate wells for each concentration of [3H]this compound for total binding.

-

For non-specific binding, set up triplicate wells for each concentration of [3H]this compound, and add a high concentration of unlabeled this compound (e.g., 1 µM).

-

To each well, add 50 µL of the appropriate [3H]this compound dilution.

-

Add 50 µL of Assay Buffer to the total binding wells and 50 µL of unlabeled this compound to the non-specific binding wells.

-

Initiate the binding reaction by adding 150 µL of the membrane homogenate (containing a predetermined amount of protein) to each well. The final assay volume is 250 µL.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold Assay Buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

-

Transfer the filters to scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark.

-

Count the radioactivity in a liquid scintillation counter.

Data Analysis:

-